molecular formula C11H12BrN3O3S B5292584 METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B5292584
M. Wt: 346.20 g/mol
InChI Key: NHGFULSFJZWPQA-UHFFFAOYSA-N
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Description

METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a bromo-furyl moiety, an ethyl-triazolyl group, and a sulfanyl-acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-bromo-2-furyl precursor, which is then subjected to a series of reactions to introduce the triazolyl and sulfanyl-acetate groups. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The furyl and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furyl ketone, while reduction could produce a furyl ethane derivative.

Scientific Research Applications

METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The triazolyl group can bind to metal ions or enzymes, while the furyl and sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-BROMO-2-FUROATE: Similar in structure but lacks the triazolyl and sulfanyl groups.

    ETHYL (5-BROMO-2-FLUOROBENZOYL)ACETATE: Contains a bromo-furyl moiety but differs in the ester and additional functional groups.

Uniqueness

METHYL 2-{[5-(5-BROMO-2-FURYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[[5-(5-bromofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O3S/c1-3-15-10(7-4-5-8(12)18-7)13-14-11(15)19-6-9(16)17-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGFULSFJZWPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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